1-(2-Methoxyphenyl)butan-2-amine
Description
Properties
CAS No. |
223923-44-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)8-9-6-4-5-7-11(9)13-2/h4-7,10H,3,8,12H2,1-2H3 |
InChI Key |
YTEROTYXILFWNI-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CC=C1OC)N |
Canonical SMILES |
CCC(CC1=CC=CC=C1OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Methoxyphenyl)propan-2-amine
- Structure : Propane backbone (3 carbons) with a 2-methoxyphenyl group.
- Key Differences : Shorter carbon chain reduces lipophilicity compared to the butan-2-amine analog.
- Pharmacology: Known as 2-methoxyamphetamine, this compound exhibits stimulant effects due to its structural similarity to amphetamines. The shorter chain may decrease receptor binding duration compared to the butan-2-amine derivative .
1-(3,4-Dimethoxyphenyl)butan-2-amine
1-(4-Fluorophenyl)butan-2-amine Hydrochloride
- Structure : Fluorine substituent at the para position of the phenyl ring.
- Key Differences : Fluorine’s electron-withdrawing effects may reduce metabolic degradation compared to methoxy groups.
- Pharmacology : Halogenated analogs often show improved bioavailability and receptor selectivity, but this compound’s activity remains uncharacterized .
1-(Morpholin-4-yl)butan-2-amine
- Structure : Morpholine ring replaces the phenyl group.
- Key Differences : Transition from aryl to heterocyclic amine drastically changes pharmacodynamics. Morpholine’s polarity may reduce blood-brain barrier penetration.
- Pharmacology : Heterocyclic amines are common in antitumor and antiviral agents, though this compound’s biological profile is undocumented .
HBK-10: N-(3-(2,6-Dimethylphenoxy)propyl)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-2-amine
- Structure: Incorporates 1-(2-methoxyphenyl)butan-2-amine as a substructure, with added piperazine and dimethylphenoxypropyl groups.
- Key Differences: The piperazine moiety enhances α1-adrenoceptor affinity, while the dimethylphenoxy group contributes to antiarrhythmic effects.
- Pharmacology: Demonstrates potent α1-adrenolytic activity (Ki = 12 nM), antiarrhythmic effects in adrenaline-induced models, and hypotensive properties without proarrhythmic risk .
Data Table: Structural and Pharmacological Comparison
Key Research Findings
- Role of Methoxy Positioning: Ortho-methoxy groups in arylalkylamines optimize α1-adrenoceptor binding, as seen in HBK-10’s high affinity (Ki = 12 nM) .
- Carbon Chain Length : Butan-2-amine derivatives exhibit prolonged receptor interactions compared to propan-2-amine analogs due to increased lipophilicity .
- Heterocyclic Modifications : Piperazine additions (e.g., HBK-10) introduce multivalent receptor interactions, enhancing therapeutic breadth .
Preparation Methods
Synthetic Routes Overview
The synthesis of 1-(2-Methoxyphenyl)butan-2-amine typically involves the formation of the amine group on a substituted butane backbone bearing a methoxyphenyl group. Common strategies include:
- Reductive amination of ketones or aldehydes
- Azide substitution followed by reduction
- Catalytic hydrogenation of nitro precursors
- Substitution reactions on halogenated intermediates
Azide Route via Halogenated Precursors and Catalytic Hydrogenation
A prominent method, as described in European patent EP1138666B1, involves the preparation of related aminoalkanes through azide intermediates. The process can be adapted for 1-(2-Methoxyphenyl)butan-2-amine synthesis as follows:
Step 1: Preparation of halogenated intermediate
The starting material is a 2-methoxyphenyl-substituted butane derivative bearing a suitable leaving group such as bromine or chlorine at the 2-position of the butane chain.Step 2: Azide substitution
The halogen is substituted by sodium azide (NaN₃) to form the corresponding azido compound.Step 3: Catalytic hydrogenation
The azide group is reduced to the primary amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
This method offers high selectivity and yields, with the azide intermediate allowing for a clean conversion to the amine with minimal side products.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-methoxyphenylbutane + Br₂/Cl₂ | Halogenated intermediate |
| 2 | NaN₃, solvent (e.g., DMF) | Azido compound formation |
| 3 | H₂, Pd/C catalyst | Reduction to 1-(2-Methoxyphenyl)butan-2-amine |
Reductive Amination of Corresponding Ketones
Another classical approach involves reductive amination of the corresponding ketone, 1-(2-methoxyphenyl)butan-2-one:
Step 1: Formation of ketone intermediate
The ketone bearing the 2-methoxyphenyl group on the α-carbon of butanone is prepared by Friedel-Crafts acylation or other carbonylation methods.Step 2: Reductive amination
The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to form the amine.
This method allows for direct conversion of the ketone to the amine in one step, with control over stereochemistry possible by choice of catalyst and conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Friedel-Crafts acylation | 1-(2-Methoxyphenyl)butan-2-one |
| 2 | NH₃ or amine + NaBH₃CN or H₂/Pd catalyst | Reductive amination to amine |
The methoxy group on the aromatic ring can be introduced or modified via methylation of the corresponding phenol using methylating agents such as iodomethane or dimethyl sulfate under basic conditions. This step is often performed before the amine introduction to ensure the correct substitution pattern.
| Reagent | Purpose | Typical Conditions |
|---|---|---|
| Iodomethane (CH₃I) | Methylation of phenol to methoxy | Base (e.g., K₂CO₃), solvent (acetone), reflux |
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Azide substitution + reduction | Halogenated 2-methoxyphenylbutane | NaN₃, Pd/C hydrogenation | High selectivity, clean reaction | Requires handling azides |
| Reductive amination | 1-(2-Methoxyphenyl)butan-2-one | NH₃ or amine, NaBH₃CN or catalytic H₂ | One-step amine formation | Control of stereochemistry needed |
| Methylation of phenol | 2-Hydroxyphenyl precursors | Iodomethane, base | Efficient methoxy introduction | Requires prior phenol synthesis |
| Oxidation of amine | 1-(2-Methoxyphenyl)butan-2-amine | KMnO₄, CrO₃ | Useful for derivative synthesis | Not for direct amine preparation |
Research Findings and Practical Considerations
- The azide substitution method is favored for its reliability and high yields, especially in industrial settings where purity is critical.
- Reductive amination offers versatility but may require optimization of reducing agents and conditions to avoid over-reduction or side reactions.
- The methoxy group enhances lipophilicity and biological activity, so its introduction is a crucial step often performed early in the synthesis.
- Safety considerations are paramount when handling azides and strong oxidants.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 1-(2-Methoxyphenyl)butan-2-amine?
- Methodology : Start with 2-methoxyphenylacetone as a precursor. Use reductive amination with butylamine under hydrogen gas and a palladium catalyst (e.g., Pd/C) to introduce the amine group. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield. Monitor progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Key Considerations : Ensure proper protection of the methoxy group to prevent undesired side reactions. Validate purity using NMR (¹H/¹³C) and HRMS.
Q. What computational methods are suitable for predicting the physicochemical properties of 1-(2-Methoxyphenyl)butan-2-amine?
- Approach : Calculate logP (octanol-water partition coefficient) using software like MarvinSketch or ChemAxon. Estimate hydrogen bond donor/acceptors and topological polar surface area (TPSA) via tools such as Molinspiration. Cross-validate with experimental data (e.g., HPLC retention time for logP) .
- Data Interpretation : Compare computed vs. experimental values to refine force field parameters or identify structural anomalies.
Q. How should researchers characterize the stereochemistry of 1-(2-Methoxyphenyl)butan-2-amine?
- Techniques : Use chiral HPLC with a cellulose-based column and polarimetric detection. Confirm enantiomeric excess (ee) via Mosher’s ester derivatization followed by ¹H-NMR analysis. For absolute configuration, employ X-ray crystallography with SHELXL refinement (e.g., using Cu-Kα radiation) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., anomalous diffraction patterns) be resolved for this compound?
- Strategy : Apply twin refinement in SHELXL to address twinning issues. Use the R1 factor and goodness-of-fit (GoF) metrics to assess model validity. Validate hydrogen atom positions via difference Fourier maps and restrain thermal parameters during refinement .
- Troubleshooting : If residual electron density persists, consider disorder modeling or alternative space group assignments.
Q. What mechanistic insights can be gained from studying the metabolic pathways of 1-(2-Methoxyphenyl)butan-2-amine?
- Experimental Design : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-QTOF-MS. Identify phase I/II metabolites (e.g., N-dealkylation, glucuronidation) using fragmentation patterns. Compare with in silico predictions from ADMET predictors .
- Advanced Analysis : Use kinetic isotope effects (KIEs) or isotopic labeling to probe rate-limiting steps in oxidative metabolism.
Q. How does structural modification of the methoxy group influence bioactivity in related compounds?
- Case Study : Replace the 2-methoxy group with halogen (e.g., Cl) or bulkier substituents (e.g., tert-butyl). Evaluate changes in receptor binding (e.g., serotonin receptors) via radioligand displacement assays. Corrogate structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) and MD simulations .
- Data Contradictions : If bioactivity decreases despite favorable computed binding scores, assess solubility or membrane permeability limitations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
